2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes an indene core substituted with a 2,3-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2,3-dimethoxybenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
(2,3-Dimethoxyphenyl)acetic acid: A compound with similar structural features but different functional groups.
Uniqueness
2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to its indene core and the specific positioning of the dimethoxyphenyl group
Properties
Molecular Formula |
C17H14O4 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C17H14O4/c1-20-13-9-5-8-12(17(13)21-2)14-15(18)10-6-3-4-7-11(10)16(14)19/h3-9,14H,1-2H3 |
InChI Key |
FSOSRJWLIZQODT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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